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molecular formula C12H11ClN2 B8279370 10-Chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

10-Chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No. B8279370
M. Wt: 218.68 g/mol
InChI Key: ZTBSCZDDVKMQKN-UHFFFAOYSA-N
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Patent
US06294547B1

Procedure details

2-Benzyl-10-chloro-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine (1.54 g, 5 mmol) was dissolved in methylene chloride, followed by adding thereto 1-chloroethyl chloroformate (0.81 ml, 7.5 mmol) under ice-cooling, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and methanol (20 ml) was added to the residue, and the resulting mixture was heated under reflux at 80° C. for 1 hour. The reaction mixture was concentrated and a 1N-aqueous potassium hydroxide solution was added thereto, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure, and the resulting residue was purified by suspension in diethyl ether/hexane to obtain the desired compound (656.4 mg, 60%) as a light-yellowish-white substance.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[C:11]([Cl:22])[C:10]=2[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>C(Cl)Cl>[Cl:22][C:11]1[C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[N:14]=[C:13]2[CH:18]=[CH:19][CH:20]=[CH:21][C:12]=12

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C(=C3C(=NC2CC1)C=CC=C3)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.81 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
methanol (20 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 80° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
a 1N-aqueous potassium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by suspension in diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=3CCNCC13)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 656.4 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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